N-(4-Hydroxycyclohexyl)acetamide
Overview
Description
N-(4-Hydroxycyclohexyl)acetamide: is an organic compound with the molecular formula C8H15NO2. It is commonly constituted by two diastereomers: cis- and trans-isomers.
Scientific Research Applications
N-(4-Hydroxycyclohexyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Medicine: It is used in the synthesis of medicinal intermediates, such as those for ambroxol hydrochloride.
Safety and Hazards
Future Directions
The future directions for N-(4-Hydroxycyclohexyl)acetamide could involve further exploration of its cis-trans epimerization mechanism, which could help obtain more of the trans-isomer by controlling the reaction conditions . This is significant as only the trans-isomer is an important medical intermediate, which could be used to synthesize many kinds of medicine .
Mechanism of Action
Target of Action
This compound is an organic molecule with the molecular formula C8H15NO2 , and it is commonly constituted by two diastereomers (cis- and trans-isomers)
Mode of Action
A study has explored the mechanism of cis-trans epimerization of n-(4-hydroxycyclohexyl)acetamide using density functional theory (dft). The study proposed a new reaction pathway, indicating its preference over others. The reaction proceeds through the cis-, trans-free radical and 4-acetamide-cyclohexanone intermediate pathway.
Biochemical Pathways
A study examined the biotransformation of bm 121307 in dogs, identifying trans-N-(4-Hydroxycyclohexyl) acetamide as a main metabolite. This study is essential for understanding the metabolic fate of related compounds.
Result of Action
A study investigated the anticonvulsant activity of certain acetamides, including a compound similar to this compound. The compound showed effectiveness in reducing seizures, indicating potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Hydroxycyclohexyl)acetamide can be synthesized through the catalytic hydrogenation of 4-acetamide-phenol. The reaction typically involves the use of a catalyst such as Raney-Nickel under an atmosphere of hydrogen . The reaction conditions, including temperature and pressure, are optimized to favor the formation of the desired isomer.
Industrial Production Methods: In industrial settings, the separation of cis- and trans-isomers is crucial. Conventional methods such as column chromatography and crystallization are employed, although they may have limitations in terms of yield and solvent consumption . Recent advancements have shown that using Raney-Nickel as a catalyst can improve the efficiency of cis-trans epimerization, thereby enhancing the production of the trans-isomer .
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-acetamide-cyclohexanone.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Jones reagent can be used.
Reduction: Hydrogenation using catalysts like Raney-Nickel.
Substitution: Various nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: 4-Acetamide-cyclohexanone.
Reduction: 4-Acetamide-phenol.
Substitution: Derivatives with modified functional groups.
Comparison with Similar Compounds
- 4-Hydroxyphenylacetamide
- 4-Acetamidocyclohexanone
- trans-4-Aminocyclohexanol hydrochloride
Comparison: N-(4-Hydroxycyclohexyl)acetamide is unique due to its ability to undergo cis-trans epimerization, which is not commonly observed in similar compounds. This property makes it a valuable intermediate in the synthesis of specific pharmaceuticals.
Properties
IUPAC Name |
N-(4-hydroxycyclohexyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7-8,11H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFCRWGGRVEQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946032, DTXSID701282648 | |
Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23363-88-4, 27489-60-7 | |
Record name | N-(4-Hydroxycyclohexyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23363-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Hydroxycyclohexyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-N-(4-Hydroxycyclohexyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27489-60-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 23363-88-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Hydroxycyclohexyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20946032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(trans-4-Hydroxycyclohexyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-hydroxycyclohexyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-N-(4-hydroxycyclohexyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the cis-trans isomerism in N-(4-hydroxycyclohexyl)acetamide?
A1: The cis and trans isomers of this compound can exhibit different biological activities. While the provided research focuses on the optimization of the cis-trans epimerization process using Raney-Ni catalyst [], it highlights the importance of controlling isomer ratios for potential applications. Different isomers may interact differently with biological targets, impacting their effectiveness.
Q2: How is this compound metabolized in dogs?
A2: Research indicates that dogs primarily metabolize this compound into trans-N-(4-hydroxycyclohexyl)acetamide []. This biotransformation highlights the role of enzymatic activity in converting the parent compound into a metabolite. Understanding the metabolic pathways of a compound is crucial for assessing its potential efficacy and safety profile.
Q3: What methods are used to analyze this compound and its metabolites?
A3: Studies utilize a combination of analytical techniques for the detection and quantification of this compound and its metabolites. Gas chromatography is employed for analyzing the parent compound in biological samples [], while high-pressure liquid chromatography is used for quantifying the main metabolite, trans-N-(4-hydroxycyclohexyl)acetamide []. This demonstrates the importance of employing suitable analytical techniques for accurate characterization and quantification in research settings.
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